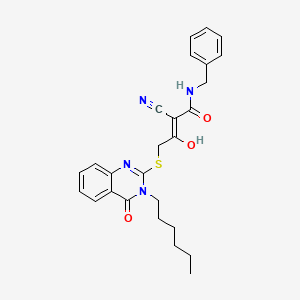

(Z)-N-benzyl-2-cyano-4-(3-hexyl-4-oxoquinazolin-2-yl)sulfanyl-3-hydroxybut-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-benzyl-2-cyano-4-(3-hexyl-4-oxoquinazolin-2-yl)sulfanyl-3-hydroxybut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3S/c1-2-3-4-10-15-30-25(33)20-13-8-9-14-22(20)29-26(30)34-18-23(31)21(16-27)24(32)28-17-19-11-6-5-7-12-19/h5-9,11-14,31H,2-4,10,15,17-18H2,1H3,(H,28,32)/b23-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBONUZRAVJNFPJ-LNVKXUELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=C(C#N)C(=O)NCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCN1C(=O)C2=CC=CC=C2N=C1SC/C(=C(\C#N)/C(=O)NCC3=CC=CC=C3)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-benzyl-2-cyano-4-(3-hexyl-4-oxoquinazolin-2-yl)sulfanyl-3-hydroxybut-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound's structure includes a benzyl group, a cyano group, and a quinazolinone moiety, which are known for their biological significance. The presence of the sulfanyl group also suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Antimicrobial Activity :

- Several studies have demonstrated that quinazolinone derivatives possess significant antimicrobial properties. For instance, derivatives with hydroxyl substitutions have shown enhanced antibacterial and antifungal activities against various pathogens .

- A systematic review highlighted that 2-benzyl derivatives exhibited good activity against both gram-positive and gram-negative bacteria .

- Anticancer Potential :

- Mechanisms of Action :

Data Tables

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Moderate to High | |

| Antifungal | Moderate | |

| Anticancer | Effective on several cell lines |

Case Studies

-

Antimicrobial Studies :

A study conducted by Unnissa et al. synthesized a series of 2-benzyl derivatives and tested their antimicrobial efficacy against common pathogens. Results indicated that compounds with specific substitutions demonstrated superior activity compared to standard antibiotics . -

Anticancer Efficacy :

In vitro studies on various cancer cell lines showed that certain quinazoline derivatives led to significant reductions in cell viability, suggesting potential as chemotherapeutic agents. The study emphasized the importance of structural modifications in enhancing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.